Uracil, 5-(dimethylamino)-3-methyl-1-phenyl-
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Overview
Description
Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 5-(dimethylamino)-3-methyl-1-phenyl-, typically involves the alkylation of uracil at specific positions. One common method involves the reaction of 5-bromouracil with dimethylamine in the presence of a solvent like tetrahydrofuran (THF) at elevated temperatures . This reaction is carried out in an autoclave at 100°C for 16 hours .
Industrial Production Methods
Industrial production methods for uracil derivatives often involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: Alkylation and acylation at different positions on the uracil ring.
Oxidation and Reduction: These reactions can modify the functional groups attached to the uracil ring, altering its chemical properties.
Common Reagents and Conditions
Alkylation: Alkyl halides and bases like sodium hydride are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride are used to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions typically yield N-alkylated uracil derivatives, while oxidation reactions can produce uracil derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- involves its interaction with nucleic acids and enzymes involved in nucleotide metabolism. It can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis . This inhibition can lead to the disruption of DNA replication and cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
6-Substituted Uracil Derivatives: These compounds have various substituents at the 6-position, affecting their chemical and biological properties.
Uniqueness
Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
53727-38-1 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-(dimethylamino)-3-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-14(2)11-9-16(10-7-5-4-6-8-10)13(18)15(3)12(11)17/h4-9H,1-3H3 |
InChI Key |
NHNWBHDARPZSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
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